molecular formula C8H8N2S B12365376 4,6-Dimethyl-2-thioxonicotinonitrile

4,6-Dimethyl-2-thioxonicotinonitrile

Cat. No.: B12365376
M. Wt: 164.23 g/mol
InChI Key: XIAFDOSWZCRUGU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-thioxonicotinonitrile is a heterocyclic nitrile derivative characterized by a pyridine core substituted with methyl groups at positions 4 and 6 and a thioxo (C=S) group at position 2.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

4,6-dimethyl-2-sulfanylidene-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,1-2H3

InChI Key

XIAFDOSWZCRUGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=S)C1C#N)C

Origin of Product

United States

Preparation Methods

The synthesis of 4,6-Dimethyl-2-thioxonicotinonitrile typically involves the condensation of acetaldehyde with cyanothioacetamide and 1-(prop-1-en-2-yl)pyrrolidine. This reaction yields 4,6-dimethyl-2-thioxo-1,2-dihydronicotinonitrile, which can be further alkylated with α-haloketones to produce substituted 2-alkylsulfanyl-4,6-dimethylnicotinonitriles and thieno[2,3-b]pyridines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4,6-Dimethyl-2-thioxonicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium ferricyanide for oxidation and α-haloketones for alkylation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-thioxonicotinonitrile involves its interaction with molecular targets through its thioxo and nitrile groups. For instance, its oxidation products, such as bis(3-cyanopyridin-2-yl) disulfides, exhibit affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, indicating potential antiviral activity . The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4,6-Dimethyl-2-(alkylthio)nicotinonitrile Derivatives
  • Example: 2-(Benzylthio)-4,6-dimethylnicotinonitrile (Compound 3d, ) Structure: Features a benzylthio (-S-CH2C6H5) group at position 2 instead of thioxo. Synthesis: Synthesized via alkylation of 3-cyano-4,6-dimethyl-2-mercaptopyridine using benzyl chloride under phase-transfer catalysis (55% yield, m.p. 87–89°C) .
B. 2-Methoxy-4,6-diphenylnicotinonitrile ()
  • Structure : Methoxy (-OCH3) group at position 2 and phenyl groups at positions 4 and 4.
    • Properties : Crystallographic studies confirm planar geometry with strong hydrogen bonding via the nitrile group. ADMET simulations suggest moderate metabolic stability .
    • Contrast : The methoxy group reduces electrophilicity compared to thioxo, impacting reactivity in nucleophilic substitution reactions.
C. 5-Benzyl-2-mercapto-4,6-dimethyl-nicotinonitrile ()
  • Structure : Mercapto (-SH) group at position 2 and a benzyl group at position 3.
    • Properties : Predicted pKa = 7.82 (thiol group), boiling point = 383.8°C, and density = 1.20 g/cm³ .
    • Comparison : The presence of a free thiol group increases susceptibility to oxidation, unlike the stabilized thioxo group.

Physicochemical Properties

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Predicted pKa Key Functional Groups
4,6-Dimethyl-2-thioxonicotinonitrile 2-C=S, 4/6-CH3 Data Unavailable N/A N/A Thioxo, Nitrile
2-(Benzylthio)-4,6-dimethylnicotinonitrile 2-S-CH2C6H5, 4/6-CH3 87–89 55 N/A Alkylthio, Nitrile
2-Methoxy-4,6-diphenylnicotinonitrile 2-OCH3, 4/6-C6H5 N/A N/A N/A Methoxy, Nitrile
5-Benzyl-2-mercapto-4,6-dimethyl-nicotinonitrile 2-SH, 5-CH2C6H5, 4/6-CH3 N/A N/A 7.82 Mercapto, Nitrile

Note: Data gaps reflect absent evidence for the target compound.

Key Takeaways

Structural Impact: The thioxo group in 4,6-Dimethyl-2-thioxonicotinonitrile likely confers higher electrophilicity compared to alkylthio or methoxy analogs, influencing both synthetic reactivity and biological interactions.

Synthetic Flexibility : Alkylthio derivatives are more straightforward to functionalize via alkylation, whereas thioxo groups may require specialized oxidation or cyclization steps.

Biological Relevance : Thioxo derivatives are promising for targeting thiol-dependent enzymes, whereas methoxy and alkylthio analogs excel in stability and lipophilicity.

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